molecular formula C23H18F2N2O2 B11671223 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole

2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole

Cat. No.: B11671223
M. Wt: 392.4 g/mol
InChI Key: QDEBYAMWBJEEEZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of two fluorophenyl groups and a dimethoxyphenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal in the presence of an acid catalyst to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its imidazole core, which is present in many biologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1H-imidazole: Lacks the fluorophenyl groups, which may result in different biological activities.

    4,5-Bis(4-fluorophenyl)-1H-imidazole: Lacks the dimethoxyphenyl group, which can affect its chemical reactivity and biological properties.

    2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but without the fluorine atoms, potentially leading to different pharmacokinetic properties.

Uniqueness

The presence of both dimethoxyphenyl and fluorophenyl groups in 2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole imparts unique chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxyphenyl group can influence its electronic properties and reactivity.

Properties

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C23H18F2N2O2/c1-28-19-12-7-16(13-20(19)29-2)23-26-21(14-3-8-17(24)9-4-14)22(27-23)15-5-10-18(25)11-6-15/h3-13H,1-2H3,(H,26,27)

InChI Key

QDEBYAMWBJEEEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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